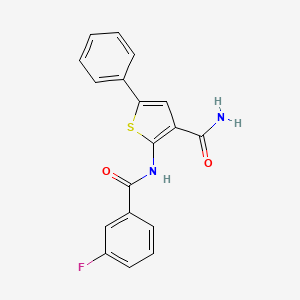

2-(3-Fluorobenzamido)-5-phenylthiophene-3-carboxamide

Description

2-(3-Fluorobenzamido)-5-phenylthiophene-3-carboxamide is a fluorinated thiophene derivative characterized by a central thiophene ring substituted at position 2 with a 3-fluorobenzamido group and at position 5 with a phenyl group. Its molecular formula is inferred as C₁₉H₁₄FN₂O₂S, with a molecular weight of approximately 360.39 g/mol (based on structural analogs in –8) .

The compound’s synthesis likely involves Gewald thiophene ring formation (common in thiophene derivatives, as noted in ), followed by sequential amidation and benzamido group introduction . The 3-fluorobenzamido group contributes to metabolic stability and binding affinity due to fluorine’s electronegativity and lipophilicity .

Properties

IUPAC Name |

2-[(3-fluorobenzoyl)amino]-5-phenylthiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13FN2O2S/c19-13-8-4-7-12(9-13)17(23)21-18-14(16(20)22)10-15(24-18)11-5-2-1-3-6-11/h1-10H,(H2,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXCDVIHSKVXUJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)C3=CC(=CC=C3)F)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorobenzamido)-5-phenylthiophene-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, using a phenylboronic acid and a halogenated thiophene derivative.

Amidation Reaction:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for the cyclization and coupling reactions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorobenzamido)-5-phenylthiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The fluorobenzamido group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: m-CPBA in dichloromethane at room temperature.

Reduction: LiAlH4 in dry ether under reflux conditions.

Substitution: Nucleophiles in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: 2-(3-Aminobenzamido)-5-phenylthiophene-3-carboxamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules and materials. It can be utilized in various synthetic routes involving cyclization reactions and coupling techniques.

Biology

- Antimicrobial Properties : Research indicates that 2-(3-Fluorobenzamido)-5-phenylthiophene-3-carboxamide exhibits antimicrobial activities against various pathogens. Its mechanism may involve inhibition of bacterial enzymes or disruption of cellular processes.

- Anticancer Activity : Preliminary studies have shown that this compound has potential anticancer properties. It may interact with specific molecular targets in cancer cells, leading to cell cycle arrest or apoptosis. For example, it has been evaluated for its effects on human tumor cell lines, demonstrating significant cytotoxicity.

Medicine

- Therapeutic Agent : Ongoing research aims to explore its potential as a therapeutic agent for treating infectious diseases and cancer. The compound's unique structural features may contribute to its efficacy as a drug candidate.

Industry

- Advanced Materials Development : The compound can be employed in the development of advanced materials such as organic semiconductors and photovoltaic cells. Its electronic properties make it suitable for applications in electronics and renewable energy technologies.

Case Studies

- Anticancer Activity Evaluation : A study assessed the efficacy of this compound against various cancer cell lines using the National Cancer Institute's protocols. The compound demonstrated significant growth inhibition rates across multiple cell lines, indicating its potential as an anticancer agent.

- Antimicrobial Testing : In vitro tests revealed that the compound exhibited activity against both Gram-positive and Gram-negative bacteria. It was particularly effective against strains such as Staphylococcus aureus and Escherichia coli, suggesting further exploration for therapeutic applications in infectious diseases.

Mechanism of Action

The mechanism of action of 2-(3-Fluorobenzamido)-5-phenylthiophene-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit bacterial enzymes, leading to antimicrobial effects, or interfere with cancer cell signaling pathways, resulting in anticancer activity.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Key Observations:

Phenyl vs.

Carboxamide vs. Ester/Carboxylic Acid : The carboxamide group in the target compound offers superior hydrogen-bonding capacity compared to esters (BU47768) or carboxylic acids (), balancing solubility and membrane permeability .

Fluorine Positioning : The 3-fluorobenzamido group is conserved across analogs (–8), suggesting its critical role in optimizing binding and metabolic stability .

Biological Activity

2-(3-Fluorobenzamido)-5-phenylthiophene-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C16H14F N2O2S

- Molecular Weight : 302.36 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in anticancer and antimicrobial domains. The compound's structure suggests potential interactions with biological targets, which may lead to therapeutic effects.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound, focusing on its effects on different cancer cell lines.

Case Study: Anticancer Efficacy

A study evaluated the cytotoxicity of this compound against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The results indicated that the compound has significant inhibitory effects on cell proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15.4 | Induction of apoptosis via caspase activation |

| MCF-7 | 12.8 | Inhibition of cell cycle progression |

The compound was found to induce apoptosis in cancer cells through the activation of caspases, which are critical in the apoptotic pathway. This suggests that it may function as a promising candidate for further development in cancer therapy.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been tested for antimicrobial activity against various pathogens.

Antimicrobial Efficacy

The compound demonstrated notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Caspase Activation : The compound activates caspases, leading to apoptosis in cancer cells.

- Inhibition of Enzymatic Activity : It may inhibit certain enzymes involved in bacterial metabolism, thus exerting its antimicrobial effects.

- Cell Cycle Arrest : By interfering with cell cycle progression, it prevents cancer cell proliferation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3-Fluorobenzamido)-5-phenylthiophene-3-carboxamide, and how can intermediates be characterized?

- Methodological Answer : The synthesis typically involves coupling 3-fluorobenzamide derivatives to a functionalized thiophene-carboxamide backbone. A common approach is to use a multi-step process:

Thiophene ring functionalization : Introduce the phenyl group at the 5-position via Suzuki-Miyaura coupling or direct alkylation.

Amide bond formation : Couple 3-fluorobenzoyl chloride to the amino group at the 2-position of the thiophene ring using HATU or DCC as coupling agents.

Purification : Use column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane) or recrystallization.

Intermediates should be characterized via H/C NMR and LC-MS to confirm regioselectivity and purity .

Q. How can researchers confirm the molecular structure and purity of this compound post-synthesis?

- Methodological Answer :

- Spectroscopy :

- NMR : Analyze H and C spectra to verify substituent positions (e.g., fluorobenzamido proton signals at δ 7.4–8.1 ppm).

- HRMS : Confirm molecular ion peaks ([M+H]) with <2 ppm mass accuracy.

- Chromatography :

- HPLC : Use a C18 column (ACN/water gradient) to assess purity (>95%).

- Elemental Analysis : Validate C, H, N, S, and F content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can Mercury CSD 2.0 be utilized to analyze the crystal structure of this compound, and what structural insights can be gained?

- Methodological Answer :

- Crystallographic Analysis :

Data Collection : Grow single crystals via slow evaporation (e.g., in DMSO/water) and collect X-ray diffraction data.

Mercury CSD : Use the "Materials Module" to visualize intermolecular interactions (e.g., hydrogen bonds between the carboxamide NH and thiophene sulfur) and π-π stacking between phenyl groups.

Packing Similarity : Compare with related thiophene-carboxamides to identify conserved motifs influencing solubility or stability.

- Key Insights : Fluorine’s electronegativity may induce dipole-dipole interactions, affecting crystal packing and melting point .

Q. How should researchers resolve contradictions in bioactivity data across different assays (e.g., enzymatic vs. cell-based studies)?

- Methodological Answer :

- Data Triangulation :

Dose-Response Curves : Repeat assays with standardized concentrations (e.g., 1 nM–100 µM) to identify outliers.

Assay Conditions : Control variables (pH, temperature, solvent DMSO ≤0.1%).

Statistical Validation : Apply ANOVA or Bayesian modeling to assess significance of discrepancies.

- Mechanistic Follow-Up : Use SPR (surface plasmon resonance) to confirm target binding affinity independently .

Q. What computational methods are suitable for studying the structure-activity relationship (SAR) of this compound derivatives?

- Methodological Answer :

- In Silico Tools :

Molecular Docking (AutoDock Vina) : Screen derivatives against target proteins (e.g., kinases) to predict binding modes.

QSAR Modeling : Use Gaussian or COSMO-RS to correlate electronic properties (e.g., fluorine’s Hammett σ value) with activity.

MD Simulations (GROMACS) : Simulate ligand-protein stability over 100 ns to assess dynamic interactions.

Q. How to design experiments to determine the mechanism of action (MOA) of this compound in biological systems?

- Methodological Answer :

- MOA Workflow :

Target Identification : Use affinity chromatography or CETSA (cellular thermal shift assay) to isolate binding proteins.

Pathway Analysis : Perform RNA-seq or phosphoproteomics on treated vs. untreated cells.

Functional Validation : Knock out candidate targets (CRISPR-Cas9) and assess resistance phenotypes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.